molecular formula C4H10N2O B7722904 N'-hydroxybutanimidamide

N'-hydroxybutanimidamide

Cat. No.: B7722904
M. Wt: 102.14 g/mol
InChI Key: OPENCMFJZQABIY-UHFFFAOYSA-N
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Description

N’-hydroxybutanimidamide: is an organic compound with the molecular formula C₄H₁₀N₂O. It is a derivative of butanimidamide, where the nitrogen atom is bonded to a hydroxyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydroxylation of Butanimidamide: One common method involves the hydroxylation of butanimidamide using hydroxylating agents under controlled conditions.

    Oxidation of Butanimidamide Derivatives: Another method includes the oxidation of butanimidamide derivatives using oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods: Industrial production of N’-hydroxybutanimidamide typically involves large-scale hydroxylation processes, where butanimidamide is treated with hydroxylating agents in reactors designed to handle large volumes and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N’-hydroxybutanimidamide can undergo oxidation reactions to form various oxidized products.

    Reduction: It can be reduced to butanimidamide under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products:

    Oxidation: Oxidized derivatives of N’-hydroxybutanimidamide.

    Reduction: Butanimidamide.

    Substitution: Substituted butanimidamide derivatives.

Scientific Research Applications

Chemistry: N’-hydroxybutanimidamide is used as an intermediate in the synthesis of various organic compounds. Its unique reactivity makes it valuable in developing new synthetic pathways.

Biology: In biological research, N’-hydroxybutanimidamide is studied for its potential interactions with enzymes and proteins, providing insights into biochemical processes.

Medicine: This compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.

Industry: In the industrial sector, N’-hydroxybutanimidamide is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxybutanimidamide involves its interaction with molecular targets through its hydroxyl and amidine groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    Butanimidamide: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    N’-hydroxyacetamidamide: Similar structure but with a shorter carbon chain, affecting its physical and chemical properties.

    N’-hydroxybenzamidamide: Contains an aromatic ring, leading to different reactivity and applications.

Uniqueness: N’-hydroxybutanimidamide’s unique combination of a hydroxyl group and an amidine structure provides distinct reactivity patterns, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

N'-hydroxybutanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c1-2-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPENCMFJZQABIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383435
Record name N'-hydroxybutanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27620-10-6
Record name N'-hydroxybutanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27620-10-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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